molecular formula C15H10F5NO2 B4595486 2-(2,4-difluorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(2,4-difluorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4595486
M. Wt: 331.24 g/mol
InChI Key: YHFPAQZMONAGDJ-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C15H10F5NO2 and its molecular weight is 331.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.06316937 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Degradation

Global Trends in Toxicity Studies : Research has advanced rapidly in understanding the toxicology of herbicides like 2,4-D, focusing on occupational risk, neurotoxicity, resistance, and impact on non-target species. Future studies might explore gene expression and pesticide degradation, suggesting a potential research application in assessing environmental risks and degradation pathways for related compounds (Zuanazzi, Ghisi, & Oliveira, 2020).

Adsorptive Elimination from Water : Studies on acetaminophen's adsorption from water reveal insights into pollutant removal efficiencies and mechanisms, which might be analogous to researching water purification methods or environmental remediation strategies for related compounds (Igwegbe et al., 2021).

Advanced Oxidation Processes for Degradation : Advanced oxidation processes (AOPs) have been applied to degrade acetaminophen in aqueous media, producing various by-products. Such studies could guide the development of environmental degradation strategies for complex organic compounds, including "2-(2,4-difluorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide" (Qutob et al., 2022).

Microbial Degradation of Polyfluoroalkyl Chemicals : Investigating the microbial degradation of polyfluoroalkyl chemicals highlights the potential for bioremediation and the environmental fate of fluorinated compounds. This could imply research applications in studying microbial pathways that degrade or modify fluorinated compounds, including the environmental fate of "this compound" (Liu & Mejia Avendaño, 2013).

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO2/c16-10-3-6-13(12(17)7-10)23-8-14(22)21-11-4-1-9(2-5-11)15(18,19)20/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFPAQZMONAGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.